![molecular formula C33H45NO4 B14205493 N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 827331-30-6](/img/structure/B14205493.png)
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a phenyl ring substituted with two octyloxy groups. Its molecular formula is C34H51NO4, and it has a molecular weight of approximately 519.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Substitution with Octyloxy Groups: The phenyl ring is substituted with octyloxy groups through an etherification reaction, using octanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various alkoxy-substituted naphthalene derivatives.
Scientific Research Applications
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mechanism of Action
The mechanism of action of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide can be compared with similar compounds such as:
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
827331-30-6 |
|---|---|
Molecular Formula |
C33H45NO4 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-(2,5-dioctoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C33H45NO4/c1-3-5-7-9-11-15-21-37-28-19-20-32(38-22-16-12-10-8-6-4-2)30(25-28)34-33(36)29-23-26-17-13-14-18-27(26)24-31(29)35/h13-14,17-20,23-25,35H,3-12,15-16,21-22H2,1-2H3,(H,34,36) |
InChI Key |
WUZHHQYRZFGWNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
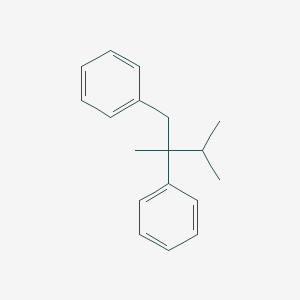
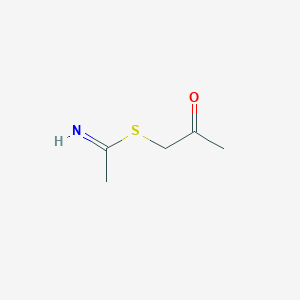
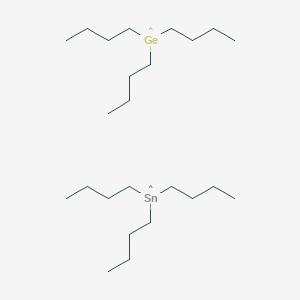
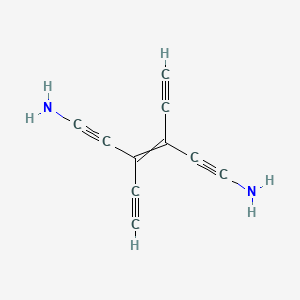
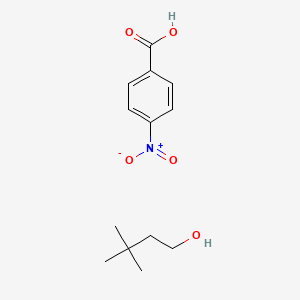
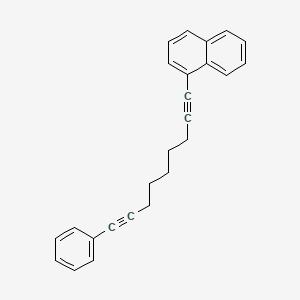
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
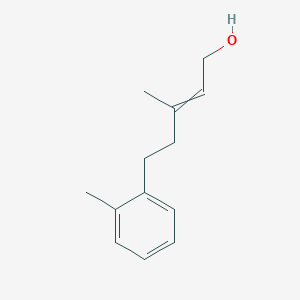
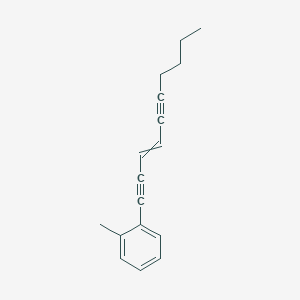
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
